molecular formula C23H30O6 B3329218 3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate CAS No. 5615-45-2

3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate

Cat. No.: B3329218
CAS No.: 5615-45-2
M. Wt: 402.5 g/mol
InChI Key: NOALTCHZPRZGCP-SUMFRYMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate typically involves the esterification of 3,17-Dioxo-4-androsten-11alpha-ol with succinic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up using industrial chromatography systems .

Chemical Reactions Analysis

Types of Reactions

3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various biological pathways, including those involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,17-Dioxo-4-androsten-11alpha-yl hydrogen succinate is unique due to its specific esterification with succinic acid, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-[[(8S,9S,10R,11R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-22-10-9-14(24)11-13(22)3-4-15-16-5-6-18(25)23(16,2)12-17(21(15)22)29-20(28)8-7-19(26)27/h11,15-17,21H,3-10,12H2,1-2H3,(H,26,27)/t15-,16-,17+,21+,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOALTCHZPRZGCP-SUMFRYMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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